4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile
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Overview
Description
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile is an organic compound with the molecular formula C15H11NO It is characterized by the presence of a hydroxyphenyl group and a benzonitrile group connected through a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with benzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents that can be easily recycled contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Reagents like halogens or nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile involves its interaction with specific molecular targets. For instance, its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The nitrile group can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2-Hydroxyphenyl)vinyl)benzaldehyde
- 4-(1-(2-Hydroxyphenyl)vinyl)benzoic acid
- 4-(1-(2-Hydroxyphenyl)vinyl)benzylamine
Uniqueness
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile is unique due to the presence of both a hydroxyphenyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H11NO |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-[1-(2-hydroxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(14-4-2-3-5-15(14)17)13-8-6-12(10-16)7-9-13/h2-9,17H,1H2 |
InChI Key |
SDPZAZWYBTWHCA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C#N)C2=CC=CC=C2O |
Origin of Product |
United States |
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